Ibrexafungerp

Vulvovaginal candidiasis Clinical trial meta-analysis Antifungal efficacy

Ibrexafungerp is a first-in-class, orally bioavailable triterpenoid antifungal inhibiting β-(1,3)-D-glucan synthase via a binding mode distinct from echinocandins, retaining activity against Candida isolates with FKS mutations (modal MIC 0.5 mg/L for C. auris). Unlike IV-only echinocandins, its oral route enables step-down therapy protocols. Key research applications: susceptibility panels for pan-resistant C. auris; mature-phase biofilm models where echinocandins show limited efficacy; VVC studies in azole-resistant populations (33% relative increase in clinical cure vs. fluconazole). Procure reference standards to generate susceptibility data where conventional antifungal options are exhausted.

Molecular Formula C44H67N5O4
Molecular Weight 730.0 g/mol
CAS No. 1207753-03-4
Cat. No. B609083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbrexafungerp
CAS1207753-03-4
SynonymsMK-3118;  SCY-078;  MK3118;  SCY078;  MK 3118;  SCY 078;  ibrexafungerp; 
Molecular FormulaC44H67N5O4
Molecular Weight730.0 g/mol
Structural Identifiers
SMILESCC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C
InChIInChI=1S/C44H67N5O4/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+/m1/s1
InChIKeyBODYFEUFKHPRCK-ZCZMVWJSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ibrexafungerp CAS 1207753-03-4: Oral Triterpenoid Glucan Synthase Inhibitor for Antifungal Research and Procurement


Ibrexafungerp (CAS 1207753-03-4), also known as SCY-078 or MK-3118, is a novel first-in-class triterpenoid antifungal agent that inhibits the fungal enzyme β-(1,3)-D-glucan synthase, an essential component of fungal cell wall synthesis [1]. Unlike conventional echinocandins (e.g., caspofungin, micafungin, anidulafungin) that share this target but require intravenous administration, ibrexafungerp is orally bioavailable and exhibits a structurally distinct binding interaction with glucan synthase, resulting in limited cross-resistance with echinocandins [2]. FDA-approved in 2021 under the brand name Brexafemme for the treatment of vulvovaginal candidiasis (VVC), ibrexafungerp is also under clinical investigation for invasive candidiasis, invasive aspergillosis, and infections caused by multidrug-resistant Candida auris [3]. The compound retains activity against azole-resistant and echinocandin-resistant Candida isolates, including those harboring FKS mutations [4]. An intravenous formulation is also in development, offering potential step-down therapy options [3].

Why Ibrexafungerp Cannot Be Substituted with Conventional Echinocandins or Azoles in Antifungal Research and Clinical Development


Generic substitution of ibrexafungerp with conventional echinocandins or azoles is precluded by fundamental differences in route of administration, target engagement, resistance profiles, and bioavailability. While echinocandins share the glucan synthase inhibitory mechanism, all currently approved echinocandins (caspofungin, micafungin, anidulafungin, rezafungin) require intravenous administration due to negligible oral bioavailability, whereas ibrexafungerp is orally bioavailable with high protein binding and extensive tissue distribution [1]. Azoles (e.g., fluconazole, voriconazole) are orally available but target ergosterol synthesis rather than the fungal cell wall, leaving them susceptible to widespread azole resistance mechanisms and significant CYP-mediated drug-drug interactions [2]. Critically, ibrexafungerp retains activity against echinocandin-resistant Candida isolates harboring FKS mutations due to differential binding avidity to the glucan synthase target, a property not shared by conventional echinocandins [3]. For procurement decisions involving in vitro susceptibility testing, in vivo model development, or clinical trial design, substitution with structurally or mechanistically similar compounds will yield non-interchangeable experimental and therapeutic outcomes.

Ibrexafungerp Comparative Efficacy and Activity Data: Quantified Differentiation Against Fluconazole and Echinocandins


Superior Clinical Cure and Mycological Eradication Rates of Ibrexafungerp Versus Fluconazole in Vulvovaginal Candidiasis: Meta-Analysis of Randomized Controlled Trials

In a meta-analysis of randomized controlled trials evaluating ibrexafungerp for the treatment of vulvovaginal candidiasis (VVC), ibrexafungerp demonstrated superior clinical cure rates compared to fluconazole or placebo. Specifically, the pooled risk ratio (RR) for clinical cure was 1.33 (95% CI: 1.07–1.65) favoring ibrexafungerp, representing a 33% relative increase in the probability of achieving clinical cure. The mycological eradication rate showed a more pronounced benefit, with a pooled RR of 1.72 (95% CI: 1.00–2.92), indicating a 72% relative increase in the likelihood of achieving mycological eradication versus fluconazole/placebo [1]. It is important to note that one individual phase 2 trial within the meta-analysis (Nyirjesy et al.) reported similar clinical cure rates between ibrexafungerp (51.9%) and fluconazole (58.3%), highlighting that the pooled superiority emerges from the broader evidence base inclusive of multiple trials and placebo-controlled studies [1].

Vulvovaginal candidiasis Clinical trial meta-analysis Antifungal efficacy

Ibrexafungerp Retains In Vitro Activity Against Echinocandin-Resistant Candida auris Isolates with FKS Mutations

In a comprehensive in vitro study using EUCAST methodology, ibrexafungerp demonstrated consistent activity against 122 Candida auris isolates, including 8 isolates that were echinocandin-resistant and harbored the S639F Fks1 alteration. The ibrexafungerp MICs against C. auris displayed a Gaussian distribution with a modal MIC of 0.5 mg/L (range: 0.06–2 mg/L), suggesting uniform susceptibility across the population [1]. Critically, ibrexafungerp retained activity against the 8 echinocandin-resistant isolates that carried the S639F Fks1 mutation. In a separate analysis of >400 global C. auris isolates, ibrexafungerp demonstrated potent activity against pan-resistant strains, including one isolate with elevated MICs to all three echinocandins (MICs = 4 μg/mL for each), fluconazole (MIC >256 μg/mL), and amphotericin B (MIC = 1 μg/mL) [2]. In the European multi-center study of 434 blood isolates, ibrexafungerp showed activity that was approximately twofold less potent than caspofungin or micafungin against six Candida species (GM MIC 0.753 mg/L for ibrexafungerp vs 0.585 mg/L for caspofungin and 0.377 mg/L for micafungin), but crucially retained activity against echinocandin-resistant isolates [3].

Candida auris Antifungal resistance Echinocandin-resistant

Oral Bioavailability Enables Ibrexafungerp to Achieve Step-Down Therapy and Outpatient Management Unavailable with Intravenous-Only Echinocandins

A defining differentiating feature of ibrexafungerp is its oral bioavailability, which fundamentally distinguishes it from all currently approved echinocandins (caspofungin, micafungin, anidulafungin, and the newer rezafungin) that require strictly intravenous administration due to negligible oral absorption [1]. While ibrexafungerp is a substrate for both CYP3A4 and P-glycoprotein, it exhibits a low potential for CYP-mediated drug-drug interactions compared to azole antifungals [2]. Pharmacokinetic studies reveal favorable bioavailability, high protein binding (>99%), and extensive tissue distribution with a larger volume of distribution compared to echinocandins [1]. This oral formulation enables clinical strategies unavailable with echinocandins: step-down therapy from initial IV echinocandin to oral ibrexafungerp, outpatient management of invasive fungal infections, and reduced healthcare resource utilization through earlier hospital discharge [3].

Pharmacokinetics Oral bioavailability Step-down therapy

Ibrexafungerp Exhibits Superior Antibiofilm Activity Against Candida auris Clade IV Compared to Manogepix

In a 2025 in vitro study using the Calgary biofilm device to assess mature-phase biofilms of Candida species, ibrexafungerp demonstrated superior activity specifically against Candida auris biofilms from clade IV strains, where it outperformed manogepix (MNGX), the agent with the highest overall geometric mean MBEC (5.9 μg/mL) [1]. While manogepix was the most potent agent overall against Candida species biofilms, its activity diminished against C. auris clade IV strains, where ibrexafungerp showed superior antibiofilm efficacy. The study also revealed that caspofungin (CAS) exhibited the lowest activity against Candida spp. biofilms, with C. auris and C. parapsilosis biofilms requiring substantially higher concentrations than C. albicans for eradication—up to 42-fold increases for some agents [1]. The geometric mean of MBEC values demonstrated significant differences in antibiofilm efficacy among species and agents, with ibrexafungerp providing a valuable option where other novel and conventional antifungals show reduced activity.

Biofilm eradication Candida auris Antibiofilm activity

Ibrexafungerp Demonstrates Low CYP-Mediated Drug Interaction Potential Versus Azole Antifungals

Ibrexafungerp exhibits a low potential for CYP-mediated drug-drug interactions, a critical differentiating feature from azole antifungals such as fluconazole, voriconazole, and itraconazole, which are potent CYP3A4 and CYP2C19 inhibitors associated with numerous clinically significant interactions (e.g., with statins, tricyclic antidepressants, immunosuppressants) [1]. In vitro studies have not demonstrated antagonism between ibrexafungerp and azoles or echinocandins, suggesting potential for combination therapy approaches [2]. Ibrexafungerp has no effect on the pharmacokinetics of drugs metabolized by cytochrome P450 2C8 or 3A4, including tacrolimus, a critical immunosuppressant used in transplant recipients who are at elevated risk for invasive fungal infections [3]. While ibrexafungerp is itself a substrate for CYP3A4 and P-glycoprotein, its perpetrator drug interaction profile is substantially cleaner than that of azoles, enabling safer use in polypharmacy contexts.

Drug-drug interactions CYP450 Polypharmacy

Ibrexafungerp Demonstrates In Vivo Efficacy in Murine Models of Invasive Candidiasis and Pulmonary Mucormycosis

In vivo studies have confirmed that ibrexafungerp is effective in murine models of invasive candidiasis (IC) and invasive pulmonary aspergillosis (IPA), as well as demonstrating promising results in preventing and treating Pneumocystis jirovecii infections [1]. In a neutropenic murine model of pulmonary mucormycosis caused by Rhizopus delemar, ibrexafungerp was as effective as liposomal amphotericin B (LAMB) or posaconazole (PSC) in prolonging median survival (range: 15 days to >21 days vs placebo: 9 days) and enhancing overall survival (30–65% vs placebo: 0%; P < 0.001) [2]. The compound is able to retain activity against many echinocandin-resistant strains of Candida due to differential avidity for the target site compared to echinocandins, a property validated in animal models [3]. These in vivo findings provide critical validation of the in vitro activity data and support the translational potential of ibrexafungerp for difficult-to-treat fungal infections including mucormycosis, an indication for which echinocandins have limited to no activity.

In vivo efficacy Murine model Invasive fungal infection

Ibrexafungerp CAS 1207753-03-4: Optimal Research and Procurement Applications Based on Quantified Differentiation Evidence


In Vitro Susceptibility Testing of Multidrug-Resistant Candida auris Isolates

For microbiology laboratories and antifungal surveillance programs conducting susceptibility testing on Candida auris isolates, ibrexafungerp should be prioritized for inclusion in MIC panels when evaluating echinocandin-resistant strains harboring FKS mutations. The compound retains activity against isolates with the S639F Fks1 alteration and demonstrates a modal MIC of 0.5 mg/L (range 0.06–2 mg/L) across 122 C. auris isolates, including those resistant to echinocandins, fluconazole, and amphotericin B [1]. Procurement of ibrexafungerp reference standard (CAS 1207753-03-4) enables generation of susceptibility data for pan-resistant C. auris cases where conventional antifungal options are exhausted.

Step-Down Therapy Research in Invasive Candidiasis Clinical Trials

Investigators designing clinical trials for invasive candidiasis should consider ibrexafungerp for step-down therapy protocols following initial IV echinocandin treatment. The oral bioavailability of ibrexafungerp enables a treatment paradigm (IV echinocandin → oral ibrexafungerp) that is impossible with IV-only echinocandins [1]. This approach is currently being evaluated in the Phase 3 MARIO study (NCT05178862), which compares IV echinocandin followed by oral ibrexafungerp versus IV echinocandin followed by oral fluconazole for invasive candidiasis/candidemia, with 30-day all-cause mortality as the primary endpoint [2]. Procurement of oral ibrexafungerp formulation or active pharmaceutical ingredient supports research into reduced hospital stay and outpatient management strategies.

Biofilm-Associated Candida Infection Model Development

For researchers developing in vitro or in vivo models of biofilm-associated Candida infections—particularly those involving medical device colonization or persistent mucosal candidiasis—ibrexafungerp provides a differentiated experimental compound with demonstrated antibiofilm activity. In mature-phase biofilm models using the Calgary biofilm device, ibrexafungerp showed superior activity against C. auris clade IV biofilms compared to manogepix, while caspofungin exhibited the lowest antibiofilm activity among tested agents [1]. Procurement of ibrexafungerp (CAS 1207753-03-4) for biofilm susceptibility testing addresses an area where conventional echinocandins demonstrate limited efficacy, with biofilm-associated MIC increases of up to 4,119-fold over planktonic MICs.

Azole-Intolerant or Azole-Resistant Vulvovaginal Candidiasis Research

Investigators studying vulvovaginal candidiasis (VVC) in patient populations with azole allergy, azole-resistant Candida isolates (including non-albicans species), or contraindications to azoles due to drug-drug interactions should prioritize ibrexafungerp as an alternative oral antifungal agent. The meta-analysis of randomized controlled trials demonstrates a 33% relative increase in clinical cure probability (RR = 1.33, 95% CI: 1.07–1.65) and a 72% relative increase in mycological eradication (RR = 1.72, 95% CI: 1.00–2.92) versus fluconazole/placebo [1]. Additionally, ibrexafungerp has no demonstrated antagonism with azoles in vitro and exhibits a low potential for CYP-mediated drug-drug interactions compared to fluconazole, making it suitable for combination studies and polypharmacy populations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibrexafungerp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.